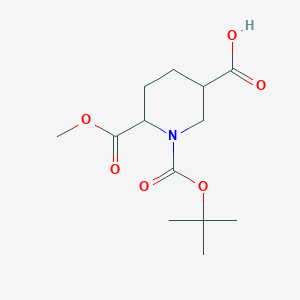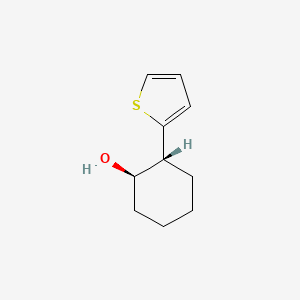![molecular formula C7H7N3O B12960311 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that features a fused pyrazole and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with suitable electrophiles under controlled conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl) or lead tetraacetate (Pb(OAc)4) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced derivatives.
科学研究应用
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable chemical and biological properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused pyrazole and pyridine ring system and are used in similar applications.
The uniqueness of this compound lies in its specific structural configuration, which can impart distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
3-amino-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,8H2,(H,9,11) |
InChI 键 |
QQRYZMXZSVCFTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=O)NN2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)













